molecular formula C10H11NO B15071930 (R)-1-(2-Phenylaziridin-1-yl)ethanone

(R)-1-(2-Phenylaziridin-1-yl)ethanone

Cat. No.: B15071930
M. Wt: 161.20 g/mol
InChI Key: ONPVPCQRIWCZER-VUWPPUDQSA-N
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Description

®-1-(2-Phenylaziridin-1-yl)ethanone is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Phenylaziridin-1-yl)ethanone typically involves the reaction of a chiral amine with an appropriate electrophile. One common method is the reaction of ®-phenylglycinol with an aziridination reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-(2-Phenylaziridin-1-yl)ethanone may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Phenylaziridin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Phenylaziridin-1-yl)ethanone involves its interaction with specific molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The simplest aziridine, lacking the phenyl group and chiral center.

    N-Phenylaziridine: Similar structure but without the chiral center.

    Chiral Aziridines: Other chiral aziridines with different substituents.

Uniqueness

®-1-(2-Phenylaziridin-1-yl)ethanone is unique due to its chiral center and phenyl group, which confer specific reactivity and potential for enantioselective applications. Its unique structure makes it valuable for research and industrial applications where chirality and specific reactivity are crucial.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-[(2R)-2-phenylaziridin-1-yl]ethanone

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-,11?/m0/s1

InChI Key

ONPVPCQRIWCZER-VUWPPUDQSA-N

Isomeric SMILES

CC(=O)N1C[C@H]1C2=CC=CC=C2

Canonical SMILES

CC(=O)N1CC1C2=CC=CC=C2

Origin of Product

United States

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